molecular formula C18H21N3O2 B2653678 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 933238-43-8

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2653678
CAS RN: 933238-43-8
M. Wt: 311.385
InChI Key: ZYVHBLNHHDFRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity Research on derivatives of cinnolin and acetamide, such as those involving similar structural motifs to 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide, has shown significant antimicrobial properties. For instance, the synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated notable antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests potential applications of the compound for the development of new antimicrobial agents.

Drug Design and Discovery The structural versatility of compounds related to 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide lends itself to the design and discovery of new drugs. A study on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides revealed promising antibacterial and antifungal activities for some synthesized compounds (Debnath & Ganguly, 2015). Such findings underscore the potential of these compounds in contributing to the development of new antimicrobial therapies.

Neuroprotection and Antiviral Effects Novel anilidoquinoline derivatives, which share a common pharmacophore with 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide, have shown significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus. This demonstrates the therapeutic efficacy of such compounds in treating viral infections, underscoring their potential in antiviral drug development (Ghosh et al., 2008).

Tuberculosis Treatment Compounds structurally related to 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide have been explored for their efficacy against Mycobacterium tuberculosis. The study on 2-(quinolin-4-yloxy)acetamides showed potent in vitro inhibition of tuberculosis growth, including drug-resistant strains, highlighting the potential of such compounds in tuberculosis treatment (Pissinate et al., 2016).

Astrochemistry The interaction of hydrogen atoms with acetamide derivatives in astrochemical contexts has been studied, demonstrating the formation of radicals and ketenes in solid para-hydrogen. This research illustrates the relevance of acetamide derivatives in understanding chemical reactions in interstellar and prebiotic conditions, potentially leading to the formation of complex organic molecules (Haupa et al., 2020).

properties

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-3-6-15(7-4-12)19-17(22)11-21-18(23)10-14-9-13(2)5-8-16(14)20-21/h3-4,6-7,10,13H,5,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVHBLNHHDFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide

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